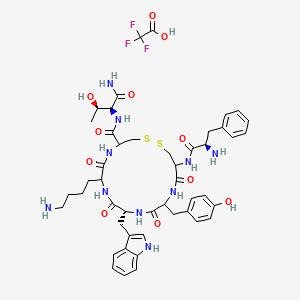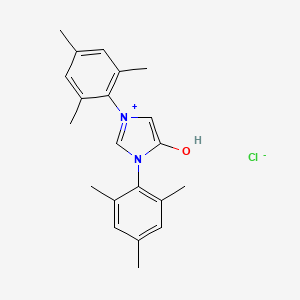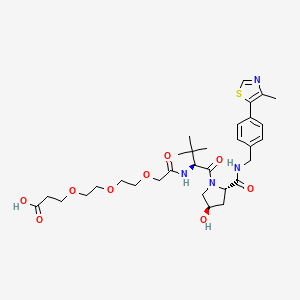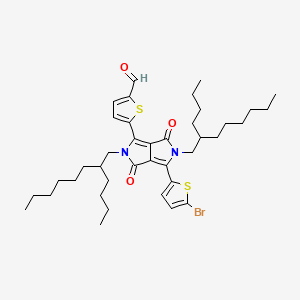
2,3-Difluoro-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3F2IO It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-iodobenzaldehyde typically involves the iodination of 2,3-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 2,3-difluorobenzaldehyde is treated with iodine and a copper(I) salt under acidic conditions to introduce the iodine atom at the 5 position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
2,3-Difluoro-5-iodobenzaldehyde has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-5-iodobenzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the iodine atom influence the reactivity of the aldehyde group. This can affect the compound’s behavior in nucleophilic addition and substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparación Con Compuestos Similares
2,3-Difluorobenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-2-fluorobenzaldehyde: Contains only one fluorine atom, affecting its chemical properties and uses.
2,3,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, leading to different electronic effects and reactivity.
Uniqueness: 2,3-Difluoro-5-iodobenzaldehyde is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C7H3F2IO |
|---|---|
Peso molecular |
268.00 g/mol |
Nombre IUPAC |
2,3-difluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3F2IO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
Clave InChI |
JCLCHAVBTFTLNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)




![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)
![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)



